Neokadsuranin
Overview
Description
Neokadsuranin is a chemical compound isolated from the stems of Kadsura induta and Kadsura coccinea. It belongs to the class of dibenzocyclooctadiene lignans and has shown significant antiviral properties, particularly against the hepatitis B virus . The compound is characterized by its complex molecular structure, which includes multiple methoxy and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neokadsuranin is primarily isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of organic solvents such as chloroform and acetone. The stems of Kadsura induta or Kadsura coccinea are first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial methods for the production of this compound. The compound is mainly obtained through small-scale extraction from plant materials. Advances in biotechnological methods may offer future avenues for more efficient production.
Chemical Reactions Analysis
Types of Reactions: Neokadsuranin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Methoxy and hydroxyl groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized lignans.
Reduction: Dihydro derivatives of this compound.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Neokadsuranin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the chemical behavior of dibenzocyclooctadiene lignans.
Medicine: The compound has shown potential in the treatment of viral infections, particularly hepatitis B.
Industry: While not yet widely used in industry, this compound’s unique properties make it a candidate for future applications in pharmaceuticals and nutraceuticals.
Mechanism of Action
Neokadsuranin exerts its effects through multiple molecular targets and pathways:
Antiviral Activity: The compound inhibits the replication of the hepatitis B virus by interfering with viral DNA synthesis.
Anti-inflammatory Activity: this compound inhibits the production of nitric oxide in activated macrophages, thereby reducing inflammation.
Molecular Targets: Key molecular targets include viral polymerases and inflammatory mediators such as nitric oxide synthase.
Comparison with Similar Compounds
Neokadsuranin is part of a larger family of dibenzocyclooctadiene lignans, which includes compounds such as:
- Schisantherin L
- Schisantherin P
- Kadsulignan L
- Angustific acid
- Angustifodilactone
Uniqueness: this compound stands out due to its potent antiviral activity and its unique tetrahydrofuranoid structure, which is not commonly found in other lignans .
Properties
IUPAC Name |
(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZTMIJCBCDBR-XJSVZPCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the reported biological activities of neokadsuranin?
A2: this compound has demonstrated promising antitumor-promoting activity. In a study evaluating the inhibitory effects of various neolignans on Epstein-Barr virus early antigen (EBV-EA) activation, this compound exhibited significant potency []. This suggests potential applications in cancer prevention strategies.
Q2: Are there any studies exploring the mechanism of action of this compound's antitumor-promoting activity?
A3: While the provided abstracts confirm this compound's ability to inhibit EBV-EA activation [], they do not delve into the specific molecular mechanisms underlying this effect. Further research is necessary to elucidate the precise targets and pathways involved.
Q3: Has this compound been investigated for its antiviral properties?
A4: Yes, this compound, along with other lignans from Kadsura induta, was studied for its antiviral activity against Hepatitis B virus (HBV) in vitro and showed promising results []. This highlights its potential as a lead compound for developing novel antiviral therapies.
Q4: Have there been any studies on the pharmacokinetics of this compound?
A4: The provided research abstracts do not offer insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further pharmacokinetic studies are crucial to understand its behavior within a biological system.
Q5: Are there any known toxicity concerns associated with this compound?
A5: The available abstracts do not provide information about the toxicity profile of this compound. Comprehensive toxicological evaluations are essential to determine its safety profile and potential for therapeutic applications.
Q6: What analytical techniques have been used to characterize and quantify this compound?
A7: Researchers have employed various techniques to isolate and characterize this compound. These include column chromatography [], preparative TLC [], RP-HPLC [], and countercurrent chromatography (CCC) []. Additionally, spectroscopic methods such as UV, ORD, CD, IR, 1D- and 2D-NMR, and high-resolution mass spectrometry (HR-MS) have been crucial in structure elucidation []. For analysis in complex mixtures, UPLC-Q-TOF-MS has been utilized [].
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